molecular formula C12H13BrFNO B2911713 2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone CAS No. 2034551-67-0

2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone

Cat. No. B2911713
CAS RN: 2034551-67-0
M. Wt: 286.144
InChI Key: QKVPKCWRLYHPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of azetidinones, which are known for their diverse pharmacological activities. In

Mechanism Of Action

The mechanism of action of 2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific targets in the body, such as enzymes or receptors.
Biochemical and Physiological Effects
Studies have shown that 2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone exhibits potent antitumor activity by inducing apoptosis in cancer cells. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown antimicrobial activity against various bacterial strains.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone is its diverse pharmacological activities, which make it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in aqueous media, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone. One potential area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another future direction is the exploration of its potential applications in the treatment of other diseases, such as neurological disorders. Additionally, the study of its mechanism of action can provide insights into its pharmacological activities and aid in the development of more potent analogs.

Synthesis Methods

The synthesis of 2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone involves the reaction of 2-bromobenzoyl chloride with N-(3-(fluoromethyl)phenyl)azetidine-1-carboxamide in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

properties

IUPAC Name

2-(2-bromophenyl)-1-[3-(fluoromethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-11-4-2-1-3-10(11)5-12(16)15-7-9(6-14)8-15/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVPKCWRLYHPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2Br)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone

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